

Physical and chemical properties of 2-Allyl-6-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Allyl-6-methylphenol

Cat. No.: B1664677

[Get Quote](#)

An In-depth Technical Guide to **2-Allyl-6-methylphenol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Allyl-6-methylphenol**, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes its core physicochemical properties, analytical characterization, synthesis protocols, and safety considerations. The structure is designed to logically present foundational data before delving into practical applications and handling, ensuring a thorough understanding for both academic and industrial contexts.

Core Compound Identification and Structure

2-Allyl-6-methylphenol is an organic compound featuring a phenol ring substituted with both an allyl and a methyl group. Understanding its fundamental identifiers is the first step in its application.

- IUPAC Name: 2-methyl-6-prop-2-enylphenol[1][2]
- Synonyms: 6-Allyl-o-cresol, 2-Methyl-6-(2-propenyl)phenol, Phenol, 2-methyl-6-(2-propenyl)-[1][3][4]
- CAS Number: 3354-58-3[1][2][5]

- Molecular Formula: C₁₀H₁₂O[1][2][3]
- Molecular Weight: 148.20 g/mol [1][2]

The structural arrangement of the hydroxyl, methyl, and allyl groups on the benzene ring dictates its reactivity and steric profile, making it a valuable building block in organic synthesis.

Physicochemical Properties

The physical and chemical characteristics of **2-Allyl-6-methylphenol** are critical for its handling, storage, and application in experimental design. The compound typically presents as a colorless to pale yellow liquid[6].

Table 1: Key Physicochemical Data

Property	Value	Source(s)
Appearance	Liquid	
Boiling Point	231-233 °C (lit.)	[2]
Density	0.992 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.538 (lit.)	
Flash Point	94 °C (201.2 °F) - closed cup	[7]
Solubility	Soluble in organic solvents; limited solubility in water.[6]	
Stability	Stable under recommended storage conditions.[7]	

Analytical Characterization: Spectroscopic Profile

Accurate identification and purity assessment of **2-Allyl-6-methylphenol** are achieved through standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band around 3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[8]

Additional significant peaks include those for aromatic C-H stretching and C=C stretching from the allyl group and benzene ring.[1][8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the ring, the methyl protons, and the hydroxyl proton. The complex splitting patterns of the allyl group's vinyl protons are key identifiers.
 - ^{13}C NMR: The carbon spectrum shows distinct resonances for the aromatic carbons, with the carbon bearing the hydroxyl group appearing downfield, as well as signals for the carbons of the allyl and methyl groups.[1]
- Mass Spectrometry (MS): Mass spectrometry data reveals a molecular ion peak (M^+) corresponding to its molecular weight of approximately 148 g/mol .[1][9] Fragmentation patterns typically involve cleavage related to the allyl group.[1]

Synthesis, Reactivity, and Mechanistic Insights

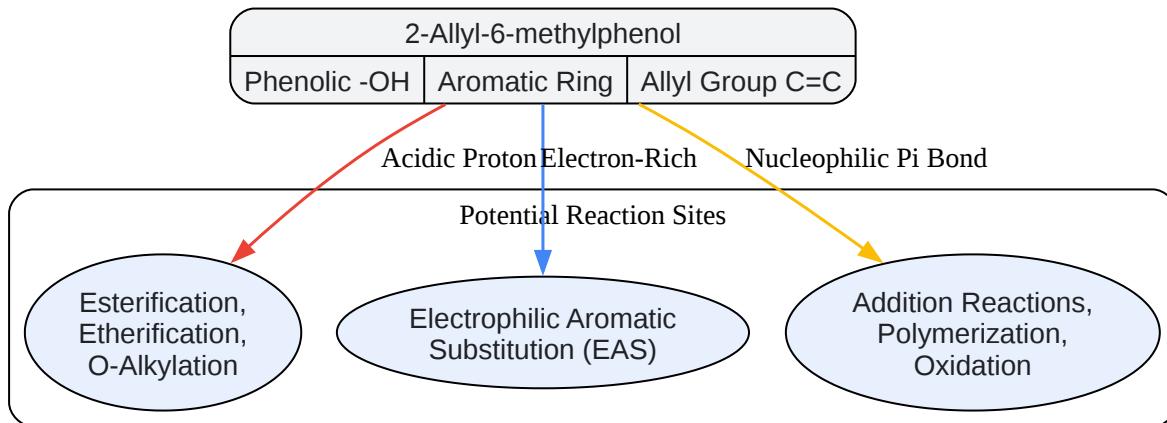
2-Allyl-6-methylphenol is a valuable intermediate, and its synthesis is a key topic for chemists. A common and illustrative preparative route involves a Claisen rearrangement, a powerful sigmatropic rearrangement in organic chemistry.

General Synthesis Workflow

The synthesis generally begins with the Williamson ether synthesis to form an allyl aryl ether, which is then thermally rearranged to yield the target ortho-allyl phenol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Allyl-6-methylphenol**.


Experimental Protocol: Claisen Rearrangement

This protocol describes the thermal rearrangement of the precursor, allyl phenyl ether, to 2-allylphenol. The principle is directly applicable to the synthesis of **2-Allyl-6-methylphenol** from its corresponding ether.

- **Setup:** Place the precursor, allyl 2-methylphenyl ether, into a round-bottom flask equipped with a reflux condenser.
- **Heating:** Heat the ether to its boiling point (approx. 190 °C). The temperature will gradually rise as the rearrangement proceeds.[10]
- **Monitoring:** Continue heating for several hours, monitoring the temperature. The reaction is complete when the temperature stabilizes at the boiling point of the product (approx. 220-230 °C).[10]
- **Workup:**
 - Cool the reaction mixture.
 - Dissolve the crude product in a 20% aqueous sodium hydroxide solution. This step selectively deprotonates the phenolic product, rendering it water-soluble.
 - Extract with a nonpolar solvent (e.g., petroleum ether) to remove any unreacted starting ether.[10][11]
 - Acidify the aqueous layer with a strong acid (e.g., sulfuric acid) to re-protonate the phenoxide and precipitate the crude **2-Allyl-6-methylphenol**.
- **Purification:** Extract the product with an organic solvent (e.g., ether), dry the organic layer over an anhydrous salt like sodium sulfate, and remove the solvent.[10] Final purification is typically achieved by vacuum distillation.[10]

Chemical Reactivity

The reactivity of **2-Allyl-6-methylphenol** is governed by its three key functional components, making it a versatile synthon.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **2-Allyl-6-methylphenol**.

- Phenolic Hydroxyl Group: The acidic proton can be easily removed by a base. This site is prone to O-alkylation and esterification.
- Aromatic Ring: The ring is activated by the hydroxyl and alkyl groups, making it susceptible to electrophilic aromatic substitution reactions.
- Allyl Group: The carbon-carbon double bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and is a handle for polymerization.^[6]

Applications in Research and Development

While not an end-product drug itself, **2-Allyl-6-methylphenol** serves as a crucial intermediate in the synthesis of more complex molecules.

- Organic Synthesis: It is primarily used as a research chemical and a building block for creating substituted phenols, which are precursors to a wide range of organic compounds.^[2]
- Polymer and Resin Chemistry: The presence of the allyl group makes it a candidate for the synthesis of resins and coatings, where the double bond can participate in cross-linking processes.^[6]

- Drug Discovery Precursor: Phenolic structures are common scaffolds in medicinal chemistry. This compound provides a platform for introducing further functionality to develop novel molecular entities for biological screening. Its structural isomer, 6-allylguaiacol (2-allyl-6-methoxyphenol), is noted as a flavoring agent and has been evaluated for safety in food applications, highlighting the biological relevance of related structures.[12]

Safety, Handling, and Storage

Proper handling of **2-Allyl-6-methylphenol** is essential due to its hazardous properties.

GHS Hazard Classification

According to GHS classifications, this chemical poses the following hazards:

- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

The signal word associated with these hazards is "Warning".

Recommended Handling and PPE

- Engineering Controls: Use only outdoors or in a well-ventilated area.[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[13]
 - Skin Protection: Wear protective gloves.[13]
 - Respiratory Protection: Use a suitable respirator if ventilation is inadequate.
- Hygiene: Wash hands thoroughly after handling.[13]

Storage and Incompatibility

- Storage: Store in a well-ventilated place and keep the container tightly closed.[13] The designated storage class is 8A for combustible, corrosive hazardous materials.
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
- Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides can form.[7][13]

References

- **2-Allyl-6-methylphenol** | C10H12O | CID 76883 - PubChem. (n.d.). National Center for Biotechnology Information.
- **2-allyl-6-methylphenol** - 3354-58-3. (2025-05-20). Chemical Register.
- **2-Allyl-6-methylphenol** | Chemical Substance Information. (n.d.). J-GLOBAL.
- Field, L. D., et al. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Wiley.
- McMurry, J. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage.
- Phenol, 2-methyl-6-(2-propenyl)-. (n.d.). NIST WebBook.
- Safety data sheet according to 1907/2006/EC, Article 31. (2024-02-09). CPAchem.
- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. (2025-08-06). ResearchGate.
- Preparation of 2-allylphenol. (n.d.). PrepChem.com.
- Process for preparing 2-allyl phenol. (n.d.). Google Patents.
- **2-allyl-6-methylphenol** (C10H12O). (n.d.). PubChemLite.
- 6-Allylguaiacol | C10H12O2 | CID 347577. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. 2-Allyl-6-methylphenol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Phenol, 2-methyl-6-(2-propenyl)- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS 6628-06-4: 2-Allyl-4-methylphenol | CymitQuimica [cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. PubChemLite - 2-allyl-6-methylphenol (C₁₀H₁₂O) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
- 11. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Allyl-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664677#physical-and-chemical-properties-of-2-allyl-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com